
2'-Deoxy-2'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-2’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine is a synthetic nucleoside analog This compound is characterized by the presence of a phthalimide group attached to the 2’ position of the deoxyribose sugar in uridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine typically involves the following steps:
Protection of the Uridine: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups.
Introduction of the Phthalimide Group: The protected uridine is then reacted with phthalic anhydride in the presence of a base such as pyridine to introduce the phthalimide group at the 2’ position.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the uracil moiety.
Reduction: Reduction reactions can occur at the phthalimide group, converting it to a phthalamide.
Substitution: Nucleophilic substitution reactions can occur at the 2’ position, where the phthalimide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of uracil derivatives.
Reduction: Formation of phthalamide derivatives.
Substitution: Formation of various nucleoside analogs depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’-Deoxy-2’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA and RNA synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit the replication of certain viruses and the proliferation of cancer cells.
Industry: Potential use in the development of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-2’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The phthalimide group can also interact with various enzymes and proteins, inhibiting their activity. This compound targets molecular pathways involved in viral replication and cancer cell proliferation.
Comparación Con Compuestos Similares
2’-Deoxyuridine: Lacks the phthalimide group and is less effective in antiviral and anticancer applications.
5-Fluorouracil: A well-known anticancer drug that also targets nucleic acid synthesis but has a different mechanism of action.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV, which also incorporates into DNA but has a different structure and mechanism.
Uniqueness: 2’-Deoxy-2’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine is unique due to the presence of the phthalimide group, which enhances its ability to inhibit nucleic acid synthesis and interact with various molecular targets. This makes it a promising candidate for further research and development in antiviral and anticancer therapies.
Propiedades
Número CAS |
173099-58-6 |
|---|---|
Fórmula molecular |
C17H15N3O7 |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
2-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15N3O7/c21-7-10-13(23)12(16(27-10)19-6-5-11(22)18-17(19)26)20-14(24)8-3-1-2-4-9(8)15(20)25/h1-6,10,12-13,16,21,23H,7H2,(H,18,22,26)/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
OTBXGAQZHWYAOI-XNIJJKJLSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H]3[C@@H]([C@H](O[C@H]3N4C=CC(=O)NC4=O)CO)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3C(C(OC3N4C=CC(=O)NC4=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


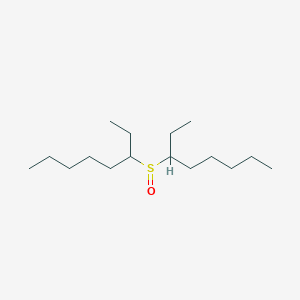
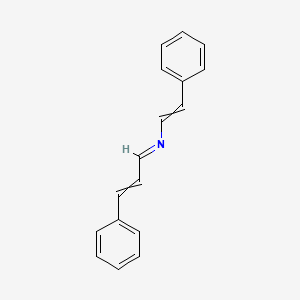
![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)
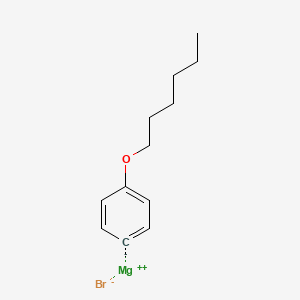
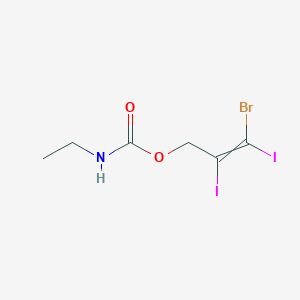
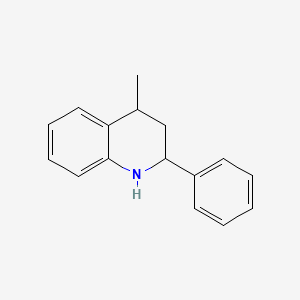
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)

![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)

![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)
![2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole](/img/structure/B12549802.png)
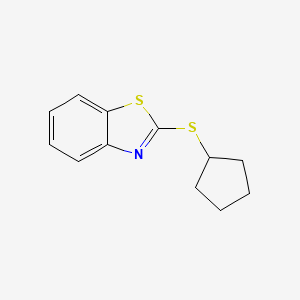
![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)
